5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one
Description
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-3,7-dimethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8ClNO2/c1-5-3-6(10)4-7-8(5)13-9(12)11(7)2/h3-4H,1-2H3 |
InChI Key |
GOISKBXUDAXRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)N2C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dimethyl-2-aminophenol with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5th position. The resulting intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, sodium ethoxide, or Grignard reagents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Bulky substituents (e.g., benzhydryl in 6-Benzhydryl-5-chlorobenzo[d]oxazol-2(3H)-one) result in higher melting points (160–162°C) compared to simpler analogs, suggesting stronger intermolecular interactions .
- Spectroscopic Properties : Nitro and hydroxy substitutions (e.g., 6-hydroxy-5-nitro derivative) induce bathochromic shifts in UV spectra due to resonance stabilization in ionic forms .
Stability and Reactivity
- Halogen Effects : The chloro substituent at position 5 enhances electrophilic aromatic substitution resistance compared to bromo or fluoro analogs (e.g., 6-bromo-5-chloro-1,3-benzoxazol-2(3H)-one) .
- Nitro Derivatives : 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one exhibits pH-dependent tautomerism, existing in neutral (yellow) and anionic (orange) forms, which may influence its bioavailability .
Biological Activity
5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one is a member of the benzoxazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features a fused benzene and oxazole ring system with chlorine and methyl substituents at specific positions. The presence of these functional groups significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN2O |
| Molecular Weight | 216.63 g/mol |
| Melting Point | 85-86 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that derivatives of benzoxazoles exhibit antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain benzoxazole derivatives can inhibit the growth of Gram-positive bacteria, suggesting potential for developing new antibiotics .
Anti-inflammatory Effects
Benzoxazole compounds are also being investigated for their anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that related compounds can reduce inflammation markers in cell cultures .
Neuroprotective Activity
The potential neuroprotective effects of benzoxazole derivatives have been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, possibly through the activation of neuroprotective signaling pathways .
Case Study: TRP Channel Modulation
A significant area of study involves the interaction of benzoxazole derivatives with transient receptor potential (TRP) channels, particularly TRPM5. In vivo studies have shown that certain analogs can enhance gastrointestinal motility by acting as agonists for TRPM5 channels. This suggests a therapeutic avenue for gastrointestinal disorders .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways or inflammatory responses.
- Receptor Modulation : Interaction with GPCRs (G-protein coupled receptors) has been noted, influencing cellular signaling pathways.
- Ion Channel Interaction : The modulation of ion channels such as TRPM5 provides insights into its potential effects on cellular excitability and neurotransmission .
Table 2: Summary of Biological Activities
| Biological Activity | Evidence Level |
|---|---|
| Antimicrobial | Moderate |
| Anti-inflammatory | High |
| Neuroprotective | Emerging |
| TRP Channel Modulation | Strong |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one and its derivatives?
The synthesis typically involves multi-step routes, including coupling-isomerization-elimination (CIE) reactions, radical bromination, and nucleophilic substitutions. For example:
- Coupling-Isomerization-Elimination (CIE): Optimized conditions (e.g., solvent, catalyst, temperature) are critical for high yields. Scheme 3 in demonstrates the CIE synthesis of 2-oxoethyl oxazol-2(3H)-one derivatives.
- Radical Bromination: N-Bromosuccinimide (NBS) is used to introduce bromine at specific positions, followed by functionalization (e.g., nitration, reduction) to achieve target substituents .
- Substitution Reactions: AlCl3-catalyzed Friedel-Crafts acylation and subsequent reductions (e.g., NaBH4) are employed for regioselective modifications .
Q. How are the antibacterial and antifungal activities of 5-chloro-benzoxazolone derivatives evaluated experimentally?
Standard protocols include:
- Agar Diffusion Assays: To assess inhibition zones against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Minimum Inhibitory Concentration (MIC): Serial dilutions of compounds are tested to determine the lowest concentration inhibiting microbial growth .
- Structure-Activity Relationship (SAR): Modifications at the 5-chloro, 3-methyl, and 7-methyl positions are systematically studied to correlate substituents with potency .
Q. What analytical techniques are used to characterize this compound derivatives?
Key methods include:
- NMR Spectroscopy: H and C NMR identify structural features and confirm regiochemistry (e.g., distinguishing between isomers) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and purity .
- UV-Vis Spectroscopy: Detects pH-dependent conformational changes (e.g., bathochromic shifts in ionic vs. neutral forms) .
Advanced Research Questions
Q. How do substituents on the benzoxazolone core influence binding affinity to sigma receptors?
- Hydrophobic Aromatic Features: Substituents like 3-methyl and 7-methyl enhance hydrophobic interactions with sigma-1 receptor pockets .
- Electron-Withdrawing Groups: The 5-chloro group stabilizes binding via halogen bonding, as shown in 3D-QSAR models .
- Pharmacophore Modeling: Catalyst software generates hypotheses combining positive ionizable, hydrogen bond acceptor, and hydrophobic features to guide ligand design .
Q. What computational strategies are effective for developing sigma-1 receptor pharmacophore models using benzoxazolone derivatives?
- 3D-QSAR with Catalyst: A validated model (correlation coefficient: 0.89) integrates:
- One positive ionizable feature (protonated amine).
- Two hydrophobic aromatic regions (benzoxazolone core and aryl substituents).
- Hydrogen bond acceptors (oxazolone oxygen) .
Q. How can metabolic stability challenges in benzoxazolone derivatives be addressed during drug development?
- In Vitro Microsomal Assays: Liver microsomes (human/rat) assess oxidative metabolism rates.
- Deuterium Labeling: Introducing stable isotopes (e.g., H) at metabolically vulnerable positions prolongs half-life, as demonstrated in deuterated isothiazolone analogs .
Q. How to resolve contradictions in reported biological activities of benzoxazolone derivatives across studies?
- Systematic SAR Replication: Control variables such as substituent position (e.g., 5-chloro vs. 5-nitro) and stereochemistry .
- Standardized Assay Conditions: Normalize microbial strains, growth media, and incubation times to minimize variability .
Q. What experimental precautions are necessary when handling pH-sensitive benzoxazolone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
